REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=O)[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1>C1COCC1>[CH:1]1[C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
1000 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2NC(C3=CC=CC=C3C12)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 mL round bottom flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The flask is sparged with nitrogen, 2M BH3-dimethylsulfide complex in THF (10 mL)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
reaction still incomplete (1/1, ethyl acetate/heptane)
|
Type
|
CUSTOM
|
Details
|
Solvents removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (50 mL) and ethyl acetate (100 mL) added
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated with ethyl acetate (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate), solids
|
Type
|
CUSTOM
|
Details
|
removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvents removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This is purified by silica column chromatography
|
Type
|
CUSTOM
|
Details
|
the solvents are removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2NCC3=CC=CC=C3C12
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |